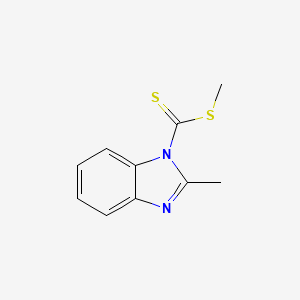

(2-Methylbenzimidazolyl)methylthiomethane-1-thione

Description

Significance of Heterocyclic Thiocarbonyl Compounds in Chemical Synthesis and Theory

Heterocyclic compounds containing a thiocarbonyl group (C=S), such as thiones, are of considerable interest in both synthetic and theoretical chemistry. The thione group can act as a versatile handle for further chemical transformations. For instance, it can be a key component in the synthesis of various sulfur-containing heterocycles. The presence of the thiocarbonyl moiety also influences the electronic properties of the molecule, often leading to unique spectroscopic and electrochemical behaviors. In coordination chemistry, the sulfur atom of the thione group can serve as a soft donor ligand, forming stable complexes with various metal ions.

Historical Context of Benzimidazole-Based Architectures in Organic and Inorganic Chemistry

The benzimidazole (B57391) ring system, a fusion of benzene (B151609) and imidazole (B134444), has a rich history in chemistry. nih.gov Its discovery was linked to research on vitamin B12, which contains a 5,6-dimethylbenzimidazole (B1208971) moiety. nih.gov This discovery spurred extensive research into benzimidazole derivatives, revealing their broad spectrum of biological activities and leading to the development of numerous pharmaceutical agents. chemimpex.com The versatility of the benzimidazole scaffold has also been exploited in materials science and coordination chemistry. chemimpex.com

The synthesis of the parent benzimidazole was first achieved through the condensation of o-phenylenediamine (B120857) with formic acid. nih.gov This fundamental reaction was later extended to include other carboxylic acids and aldehydes to produce a wide array of 2-substituted benzimidazoles. longdom.org

Structural Precursors and Synthetic Challenges in the Preparation of (2-Methylbenzimidazolyl)methylthiomethane-1-thione Analogues

The synthesis of benzimidazole-thione derivatives typically begins with the reaction of an o-phenylenediamine with carbon disulfide. google.comresearchgate.netresearchgate.netnih.gov This reaction proceeds to form the stable 1,3-dihydro-2H-benzimidazole-2-thione, which exists in tautomeric equilibrium with its thiol form, 1H-benzo[d]imidazole-2-thiol. nih.gov

The subsequent introduction of substituents, such as the (2-Methylbenzimidazolyl)methyl group in the target molecule, presents specific synthetic challenges. These challenges include controlling the site of substitution (N vs. S alkylation) and the potential for side reactions. The choice of solvent, base, and reaction conditions is crucial in directing the synthesis towards the desired product. nih.gov For instance, alkylation of the thiol tautomer is a common strategy to introduce various side chains. researchgate.net

The synthesis of the specific compound (2-Methylbenzimidazolyl)methylthiomethane-1-thione would likely involve a multi-step process. A plausible synthetic route could start with the preparation of 2-methylbenzimidazole (B154957) from the condensation of o-phenylenediamine and acetic acid. researchgate.net Separately, a thiomethane-1-thione precursor would need to be synthesized, potentially from a reaction involving carbon disulfide. The final step would involve the coupling of these two fragments.

Below is a table summarizing the key precursors and intermediates that would likely be involved in the synthesis of the target compound.

| Compound Name | Molecular Formula | Role in Synthesis |

| o-Phenylenediamine | C₆H₈N₂ | Starting material for the benzimidazole core |

| Acetic Acid | C₂H₄O₂ | Reactant for the formation of the 2-methyl group |

| Carbon Disulfide | CS₂ | Source of the thiocarbonyl group |

| 2-Methylbenzimidazole | C₈H₈N₂ | Key intermediate |

| 1,3-dihydro-2H-benzimidazole-2-thione | C₇H₆N₂S | Precursor for the thione moiety |

The synthesis of asymmetric benzimidazole-thione derivatives often requires careful protection and deprotection strategies to achieve the desired regioselectivity. The development of efficient and selective synthetic methodologies for these compounds remains an active area of research. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-methylbenzimidazole-1-carbodithioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2S2/c1-7-11-8-5-3-4-6-9(8)12(7)10(13)14-2/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFZUIXUESLUPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1C(=S)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylbenzimidazolyl Methylthiomethane 1 Thione

Retrosynthetic Analysis of the (2-Methylbenzimidazolyl)methylthiomethane-1-thione Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in identifying key strategic bonds and potential synthetic pathways.

For (2-Methylbenzimidazolyl)methylthiomethane-1-thione, the most logical disconnections involve the bonds connecting the benzimidazole (B57391) core to the methylthiomethane-1-thione side chain. The primary strategic bonds for disconnection are the C-S (carbon-sulfur) and C-N (carbon-nitrogen) bonds.

Disconnection 1 (C-S Bond): The bond between the benzimidazole ring's exocyclic sulfur atom and the methyl group of the thiomethane moiety can be disconnected. This leads to a 2-methylbenzimidazole-2-thione precursor and a methylating agent.

Disconnection 2 (C-N Bonds of the Imidazole (B134444) Ring): A more fundamental disconnection involves breaking the C-N bonds of the imidazole ring within the benzimidazole structure. This retrosynthetic step leads to a substituted o-phenylenediamine (B120857) and a precursor for the C2 carbon of the imidazole ring, which also incorporates the methylthiomethane-1-thione side chain.

Based on the retrosynthetic disconnections, several key building blocks and precursors can be identified:

From Disconnection 1:

2-Methylbenzimidazole-2(3H)-thione: This is a key intermediate that can be synthesized from 2-methyl-1H-benzimidazole or directly from o-phenylenediamine.

A Methylating Agent: A reactive methyl equivalent such as iodomethane (B122720) or dimethyl sulfate (B86663) would be required to introduce the methyl group onto the sulfur atom.

A Source for the Thiomethane-1-thione Moiety: Carbon disulfide is a common and effective reagent for the introduction of a thione group.

From Disconnection 2:

o-Phenylenediamine: This is a fundamental starting material for the construction of the benzimidazole ring system.

A C2 Synthon: A precursor that can provide the C2 carbon of the imidazole ring and the attached side chain is needed. This could be a reactive species derived from acetic acid or its derivatives to introduce the 2-methyl group, followed by the introduction of the methylthiomethane-1-thione moiety.

A plausible precursor for the entire side chain could be a dithiocarbamate (B8719985) derivative, which can be formed from an appropriate amine and carbon disulfide.

Development of Novel Synthetic Routes for (2-Methylbenzimidazolyl)methylthiomethane-1-thione

Drawing from the retrosynthetic analysis, several synthetic routes can be proposed. These include efficient one-pot strategies, controlled multi-step sequences, and environmentally conscious green chemistry approaches.

For instance, a one-pot reaction could be designed where o-phenylenediamine is first condensed with an acetic acid equivalent to form 2-methyl-1H-benzimidazole. Without isolation, the reaction mixture could then be treated with carbon disulfide in the presence of a base to form the thione, followed by the addition of a methylating agent. The use of a single solvent system and the sequential addition of reagents are crucial for the success of such a strategy. Several one-pot methods for the synthesis of benzimidazole derivatives have been reported, which can be adapted for this purpose. nih.govgaylordchemical.comdoi.orgresearchgate.net For example, the condensation of o-phenylenediamines with aldehydes can be achieved using various catalysts under mild conditions. doi.orgorganic-chemistry.org

Step 1: Synthesis of 2-Methyl-1H-benzimidazole This can be achieved through the condensation of o-phenylenediamine with acetic acid or acetic anhydride. This is a well-established reaction that typically proceeds with high yield.

Step 2: Synthesis of 2-Methylbenzimidazole-2(3H)-thione The prepared 2-methyl-1H-benzimidazole can be reacted with carbon disulfide in the presence of a base like potassium hydroxide (B78521) in an alcoholic solvent. This reaction introduces the thione functionality at the 2-position of the benzimidazole ring. The reaction of o-phenylenediamine with carbon disulfide can also directly yield 2-mercaptobenzimidazole. nih.govresearchgate.net

Step 3: S-Methylation to Yield (2-Methylbenzimidazolyl)methylthiomethane-1-thione The final step involves the S-alkylation of the 2-methylbenzimidazole-2(3H)-thione intermediate with a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate or triethylamine (B128534) in an inert solvent like acetone (B3395972) or DMF. nih.govmdpi.com

The optimization of this multi-step sequence would involve a systematic study of reaction parameters such as solvent, temperature, reaction time, and the choice of base and methylating agent to maximize the yield and purity of each step.

Below is a table summarizing typical reaction conditions for the synthesis of related benzimidazole-2-thione derivatives, which could be adapted for the target molecule.

| Step | Reactants | Reagents and Conditions | Yield (%) | Reference |

| 1 | o-Phenylenediamine, Acetic Anhydride | Heat | >90 | General Method |

| 2 | 2-Methyl-1H-benzimidazole, CS₂ | KOH, Ethanol, Reflux | ~85 | nih.gov |

| 3 | Benzimidazole-2(3H)-thione, Ethyl bromoacetate | K₂CO₃, Acetone, Reflux, 15h | 77 | nih.gov |

| 3 | 1,3-dihydro-2H-1,3-benzimidazole-2-thione, 4-fluorobenzaldehyde | K₂CO₃, DMSO, Reflux | 92 | mdpi.com |

The principles of green chemistry aim to reduce the environmental impact of chemical processes. nih.gov These principles can be applied to the synthesis of (2-Methylbenzimidazolyl)methylthiomethane-1-thione in several ways:

Use of Greener Solvents: Replacing hazardous organic solvents like DMF or chlorinated hydrocarbons with more environmentally friendly alternatives such as water, ethanol, or ionic liquids. mdpi.com

Catalysis: Employing catalysts to improve reaction efficiency and reduce energy consumption. For the benzimidazole ring formation, various catalysts, including reusable nanocatalysts, have been shown to be effective. doi.org

Alternative Energy Sources: Utilizing microwave irradiation or ultrasound can significantly reduce reaction times and improve yields, often under solvent-free conditions. doi.orgresearchgate.net For example, the synthesis of N-heterocyclic thiones has been achieved with high efficiency using mechanochemical techniques like ball-milling, which is a solventless method. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. One-pot syntheses are inherently more atom-economical than multi-step processes. nih.gov

By incorporating these green chemistry principles, the synthesis of (2-Methylbenzimidazolyl)methylthiomethane-1-thione can be made more sustainable and environmentally responsible.

Catalytic and Reagent-Based Advances in the Synthesis of Related Benzimidazole-Thiones

The synthesis of the benzimidazole-thione scaffold, a precursor to the title compound, typically involves the cyclization of an o-phenylenediamine derivative. While the direct synthesis of (2-Methylbenzimidazolyl)methylthiomethane-1-thione is not extensively documented, the formation of the core benzimidazole ring and the introduction of the thione functionality have been subjects of considerable research. Advances in catalysis have provided milder, more efficient, and environmentally benign routes to these key heterocyclic structures.

Organocatalytic Applications

Metal-free catalysis offers a significant advantage by reducing the risk of metal contamination in the final product and often employing more sustainable reagents. Organic bases have proven to be effective catalysts in the synthesis of the benzimidazole core. One mild and effective protocol describes the synthesis of benzimidazoles from o-phenylenediamine and aromatic aldehydes catalyzed by the organic base 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). dntb.gov.ua This approach highlights the utility of metal-free conditions, which are noted for their mild reaction requirements and reduced chemical waste. dntb.gov.ua Such a method could be adapted for the initial condensation step to form the 2-methylbenzimidazole (B154957) ring system before subsequent functionalization to introduce the methylthiomethane-1-thione group.

Metal-Mediated Transformations

Key metal-mediated approaches include:

Lewis Acid Catalysis : Metal salts such as Indium(III) triflate (In(OTf)₃), Zirconium(IV) chloride (ZrCl₄), Titanium(IV) chloride (TiCl₄), and Tin(IV) chloride (SnCl₄) have been shown to be highly effective catalysts for the synthesis of 2-substituted benzimidazoles. nih.govmdpi.com For instance, In(OTf)₃ can be used in catalytic quantities for the solvent-free fusion of o-phenylenediamine with aldehydes to produce high yields of the corresponding benzimidazole. nih.gov

Nanoparticle Catalysis : The use of nanoparticle-based catalysts represents a significant advancement, offering high surface area and catalytic activity. Zinc oxide nanoparticles (ZnO-NPs) and nano-Fe₂O₃ have been utilized for benzimidazole synthesis, often under solvent-free, ball-milling, or ultrasound conditions, which provides benefits like short reaction times and simple product purification. semanticscholar.org

Supported Metal Catalysis : Gold nanoparticles supported on surfaces like alumina (B75360) (Au/Al₂O₃) or titania (Au/TiO₂) have been shown to promote the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes. mdpi.com These heterogeneous catalysts are easily separated from the reaction mixture, simplifying purification.

The following table summarizes various metal-mediated methods for the synthesis of the benzimidazole core, a key intermediate.

| Catalyst | Substrates | Reaction Conditions | Yield | Reference |

| In(OTf)₃ | o-phenylenediamine, Benzaldehyde | Solvent-free, fusion | High | nih.gov |

| ZrCl₄ (10 mol%) | o-phenylenediamines, Orthoesters | Anhydrous EtOH, Room Temp. | Excellent | mdpi.com |

| ZnO-NPs | 1,2-benzenediamine, Aldehydes | Ball-milling, Solvent-free | High | semanticscholar.org |

| nano-Fe₂O₃ (10 mol%) | 1,2-diamino benzenes, Aldehydes | Aqueous medium | High | semanticscholar.org |

| Au/Al₂O₃ | o-phenylenediamine, Aldehydes | Toluene, 100 °C | High | mdpi.com |

| Cu(II) complexes | Anilines, Primary alkyl amines, NaN₃ | TBHP, Moderate Temp. | Good | organic-chemistry.org |

Once the 2-methylbenzimidazole core is formed, the thione group is typically introduced by reacting an appropriate diamine precursor with carbon disulfide (CS₂). nih.govnih.govresearchgate.net This reaction is a standard, reagent-based method for forming benzimidazole-2-thiones. nih.govresearchgate.net

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purity of the final compound is paramount for its characterization and subsequent use. Both chromatographic and non-chromatographic methods are essential for isolating synthetic intermediates and the final (2-Methylbenzimidazolyl)methylthiomethane-1-thione product.

Chromatographic Methodologies

Chromatography is a powerful tool for the separation and purification of benzimidazole derivatives from complex reaction mixtures.

Column Chromatography (CC) : This is a standard technique for purifying benzimidazole-2-thione derivatives. Silica (B1680970) gel is a commonly used stationary phase. A documented example involves the purification of a series of benzimidazole-2-thione products using a mobile phase of benzene (B151609):ethyl acetate (B1210297) (9:1), yielding compounds in high purity. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) : HPLC offers higher resolution and is used for both analytical and preparative-scale purification. Reverse-phase HPLC (RP-HPLC) is particularly common for benzimidazole derivatives. tandfonline.comresearchgate.net Studies have investigated the chromatographic behavior of these compounds on various stationary phases, including octadecyl silica gel (C18) and hypercrosslinked polystyrene. tandfonline.comresearchgate.net The mobile phase typically consists of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and water. tandfonline.comresearchgate.net For instance, optimal separation of one benzimidazole derivative was achieved on a C18 column using a methanol:water (70:30, v/v) mobile phase. researchgate.net

The table below outlines various chromatographic methods used for benzimidazole derivatives.

| Technique | Stationary Phase | Mobile Phase / Eluent | Application | Reference |

| Column Chromatography | Silica Gel | Benzene:Ethyl Acetate (9:1) | Purification of benzimidazole-2-thione derivatives | nih.govresearchgate.net |

| RP-HPLC | C18 | Methanol:Water (70:30, v/v) | Separation of benzimidazole derivatives | researchgate.net |

| RP-HPLC | Hypercrosslinked Polystyrene | Water-Acetonitrile or Water-Methanol | Study of chromatographic retention | tandfonline.comingentaconnect.com |

| Chiral HPLC | Lux Amylose-2 | n-hexane/EtOH/DEA (99/1/0.2) | Enantiomeric separation of a benzimidazole derivative | daneshyari.com |

Recrystallization and Precipitation Protocols

Recrystallization is a fundamental and cost-effective technique for purifying solid organic compounds. The process relies on the differential solubility of the target compound and impurities in a suitable solvent at different temperatures. A crude product is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the pure compound crystallizes out while impurities remain in the solution.

For benzimidazole and its thione derivatives, several solvent systems have been successfully employed for recrystallization:

Aqueous Systems : Boiling water is a classic solvent for the recrystallization of the parent benzimidazole, often followed by cooling to 10–15 °C to induce crystallization. orgsyn.org For discolored products, treatment with potassium permanganate followed by sodium bisulfite in boiling water can be used for decolorization before recrystallization. orgsyn.org

Organic Solvents : Various organic solvents are effective for purifying less polar derivatives. Benzene has been used to obtain white crystals of an acetylated benzimidazole-thione. mdpi.comnih.gov

Solvent Mixtures : A mixture of methanol and petroleum ether (9:1) has been used to afford pure crystals of 1-methyl-1H-benzimidazole-2(3H)-thione. nih.gov Ethanol/water mixtures are also commonly used. researchgate.netorgsyn.org

Selective precipitation can also be employed, particularly for separating compounds with different properties, such as enantiomers. A patented process describes dissolving an enantiomeric mixture of a benzimidazole derivative in a solvent like ethyl acetate or ethanol, from which the racemic form selectively precipitates, leaving the desired single enantiomer enriched in the filtrate. google.com

The following table lists solvents used for the recrystallization of related benzimidazole compounds.

| Compound Type | Recrystallization Solvent(s) | Reference |

| Benzimidazole | Boiling Water | orgsyn.org |

| 1-Methyl-1H-benzimidazole-2(3H)-thione | Methanol / Petroleum Ether (9:1) | nih.gov |

| 1-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone | Benzene | mdpi.comnih.gov |

| 2-Mercaptobenzimidazole Derivatives | Ethanol and Water | researchgate.net |

| 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide | Dioxane | mdpi.com |

| 2-Phenyl benzimidazole-5-sulfonic acid | Aqueous Medium | ias.ac.in |

Advanced Spectroscopic and Crystallographic Characterization of 2 Methylbenzimidazolyl Methylthiomethane 1 Thione

Nuclear Magnetic Resonance (NMR) Spectroscopy

A comprehensive search of scientific literature and chemical databases did not yield specific Nuclear Magnetic Resonance (NMR) spectroscopic data for the compound (2-Methylbenzimidazolyl)methylthiomethane-1-thione. While general principles of NMR spectroscopy can predict the expected regions for proton and carbon signals, the precise chemical shifts, coupling constants, and correlations from two-dimensional experiments are determined experimentally. Without published research on this specific molecule, a detailed analysis and assignment remain speculative.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

Experimental ¹H and ¹³C NMR data for (2-Methylbenzimidazolyl)methylthiomethane-1-thione are not available in the reviewed literature. To provide a scientifically accurate report, experimentally determined chemical shift values (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) are required. Such data would typically be presented in a tabular format, detailing the assignments for each unique proton and carbon environment within the molecule, including the methyl group, the methylene bridge, the benzimidazole (B57391) ring protons, and the carbons of both the benzimidazole and thiomethane-1-thione moieties.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation

The structural elucidation of (2-Methylbenzimidazolyl)methylthiomethane-1-thione would be significantly enhanced by two-dimensional (2D) NMR techniques. However, no studies reporting the use of these techniques for this specific compound have been found.

COSY (Correlation Spectroscopy): Would be used to establish proton-proton couplings within the benzimidazole ring and potentially across the methylene bridge.

HSQC (Heteronuclear Single Quantum Coherence): Would reveal direct one-bond correlations between protons and their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would provide crucial information about the connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds away. This would be instrumental in confirming the link between the methylthiomethane-1-thione group and the benzimidazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would help in determining the spatial proximity of protons, offering insights into the molecule's preferred conformation in solution.

Without experimental data from these techniques, a definitive structural confirmation and detailed conformational analysis are not possible.

Heteronuclear NMR (e.g., ¹⁵N, ³³S) Investigations

Investigations using heteronuclear NMR, such as ¹⁵N and ³³S NMR, could provide valuable electronic and structural information about (2-Methylbenzimidazolyl)methylthiomethane-1-thione. ¹⁵N NMR would be particularly useful for probing the electronic environment of the nitrogen atoms within the benzimidazole ring. ³³S NMR could offer insights into the sulfur atoms of the methylthiomethane-1-thione moiety. At present, there is no published research detailing such heteronuclear NMR studies for this compound.

Infrared (IR) and Raman Spectroscopy

Specific Infrared (IR) and Raman spectroscopic data for (2-Methylbenzimidazolyl)methylthiomethane-1-thione were not found in the surveyed scientific literature. A detailed vibrational mode analysis relies on experimentally recorded spectra.

Vibrational Mode Analysis of Thiocarbonyl and Benzimidazole Moieties

A vibrational analysis of (2-Methylbenzimidazolyl)methylthiomethane-1-thione would involve the identification of characteristic vibrational modes for its constituent functional groups.

Thiocarbonyl (C=S) Moiety: The C=S stretching vibration is a key characteristic band. Its position in the IR and Raman spectra can be influenced by the surrounding molecular structure.

Benzimidazole Moiety: The benzimidazole ring exhibits a number of characteristic vibrations, including C-H stretching, C=N stretching, C=C stretching of the benzene (B151609) ring, and various in-plane and out-of-plane bending modes.

A data table of vibrational frequencies would be necessary to present these findings, but the experimental data is currently unavailable.

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy, particularly when combined with computational modeling, can be a powerful tool for conformational analysis. Different conformers of (2-Methylbenzimidazolyl)methylthiomethane-1-thione may exhibit distinct vibrational spectra. By comparing experimental IR and Raman spectra with calculated spectra for different possible conformations, the most stable conformation in the solid state or in solution could be determined. However, in the absence of experimental spectra for this compound, such an analysis cannot be performed.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical analytical technique for the precise determination of a compound's elemental composition. This is achieved by measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy.

Accurate Mass Determination and Fragmentation Pathway Analysis

For "(2-Methylbenzimidazolyl)methylthiomethane-1-thione," an HRMS analysis would provide the accurate mass of its molecular ion. This experimental mass would then be compared to the calculated theoretical mass based on its chemical formula (C10H10N2S2) to confirm its elemental composition.

Furthermore, by inducing fragmentation of the molecule within the mass spectrometer (e.g., through collision-induced dissociation), a characteristic fragmentation pattern would be produced. Analysis of these fragment ions would offer valuable insights into the compound's structure and the relative strengths of its chemical bonds. However, specific experimental data on the accurate mass and fragmentation pathways for this compound are not available in the reviewed literature.

X-ray Diffraction (XRD) Crystallography

X-ray diffraction crystallography is an indispensable tool for elucidating the three-dimensional atomic and molecular structure of a crystalline solid.

Analysis of Crystal Packing and Intermolecular Interactions

Beyond the structure of a single molecule, single-crystal XRD data also reveals how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking. These interactions are fundamental to understanding the physical properties of the solid material. Without a crystal structure, a detailed analysis of the crystal packing and intermolecular forces for "(2-Methylbenzimidazolyl)methylthiomethane-1-thione" cannot be performed.

Powder X-ray Diffraction for Polymorph and Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The resulting diffractogram, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline phase. PXRD is instrumental in identifying different crystalline forms (polymorphs) of a compound, which can have distinct physical properties. No powder diffraction data for "(2-Methylbenzimidazolyl)methylthiomethane-1-thione" has been reported in the available literature, precluding any analysis of its potential polymorphism or phase characteristics.

Computational and Theoretical Investigations of 2 Methylbenzimidazolyl Methylthiomethane 1 Thione

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the molecular-level properties of (2-Methylbenzimidazolyl)methylthiomethane-1-thione. These computational methods provide insights into the electronic structure and reactivity of the molecule, which are crucial for understanding its chemical behavior.

The electronic structure of a molecule is defined by the arrangement of its electrons in various molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. mdpi.comresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net For benzimidazole (B57391) derivatives, the distribution of HOMO and LUMO is typically spread across the benzimidazole ring and its substituents. In the case of (2-Methylbenzimidazolyl)methylthiomethane-1-thione, the HOMO is expected to be localized on the electron-rich benzimidazole ring and the thione group, while the LUMO may be distributed over the entire molecule, including the methylthiomethane moiety.

Table 1: Theoretical Frontier Molecular Orbital Energies for (2-Methylbenzimidazolyl)methylthiomethane-1-thione

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The values in this table are hypothetical and are presented for illustrative purposes based on typical values for similar compounds.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are prone to electrophilic and nucleophilic attack. nih.gov The MEP map displays different colors to represent varying electrostatic potentials. Regions with a negative potential (typically colored in shades of red and yellow) are electron-rich and are susceptible to electrophilic attack. Conversely, areas with a positive potential (shown in shades of blue) are electron-deficient and are likely to undergo nucleophilic attack. nih.gov

For (2-Methylbenzimidazolyl)methylthiomethane-1-thione, the MEP map would likely show negative potential around the nitrogen atoms of the benzimidazole ring and the sulfur atom of the thione group, indicating these are sites for electrophilic interaction. The hydrogen atoms of the methyl group and the benzimidazole ring would exhibit a positive potential, making them susceptible to nucleophilic attack.

Local reactivity descriptors, like the Fukui functions, identify the most reactive sites within a molecule. The Fukui function indicates the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the precise identification of atoms that are most susceptible to electrophilic, nucleophilic, and radical attacks.

Table 2: Theoretical Global Reactivity Descriptors for (2-Methylbenzimidazolyl)methylthiomethane-1-thione

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -4.15 |

| Hardness (η) | 2.35 |

| Electrophilicity Index (ω) | 3.66 |

Note: The values in this table are hypothetical and are presented for illustrative purposes based on typical values for similar compounds.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the structural and electronic properties of molecules with high accuracy. mdpi.com

Geometry optimization using DFT allows for the determination of the most stable three-dimensional structure of (2-Methylbenzimidazolyl)methylthiomethane-1-thione. mdpi.comscispace.com This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. The resulting optimized geometry provides valuable information about bond lengths, bond angles, and dihedral angles.

Conformational analysis explores the different spatial arrangements of the atoms in a molecule that can be interconverted by rotation about single bonds. By calculating the energies of various conformers, it is possible to identify the most stable conformation and understand the flexibility of the molecule. For (2-Methylbenzimidazolyl)methylthiomethane-1-thione, conformational analysis would likely focus on the rotation around the single bonds connecting the methylthiomethane group to the benzimidazole ring.

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. nih.gov Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or twisting of bonds. By comparing the calculated vibrational spectra with experimentally obtained spectra, it is possible to validate the accuracy of the computational model and to assign the observed spectral bands to specific molecular vibrations. nih.gov

For (2-Methylbenzimidazolyl)methylthiomethane-1-thione, characteristic vibrational frequencies would be expected for the N-H and C=N stretching of the benzimidazole ring, the C-H stretching of the methyl group, and the C=S stretching of the thione group.

Table 3: Theoretical Vibrational Frequencies for Key Functional Groups of (2-Methylbenzimidazolyl)methylthiomethane-1-thione

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Benzimidazole N-H | Stretching | 3450 |

| Benzimidazole C=N | Stretching | 1620 |

| Methyl C-H | Stretching | 2950 |

| Thione C=S | Stretching | 1100 |

Note: The values in this table are hypothetical and are presented for illustrative purposes based on typical values for similar compounds.

Lack of Publicly Available Research Data for (2-Methylbenzimidazolyl)methylthiomethane-1-thione Precludes Article Generation

Following a comprehensive search for computational and theoretical investigations into the chemical compound (2-Methylbenzimidazolyl)methylthiomethane-1-thione, it has been determined that there is a lack of publicly available scientific literature and data specifically pertaining to this molecule. As a result, the generation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time.

The inquiry requested an in-depth article focusing on several key areas of computational chemistry, including solvation effects, molecular dynamics simulations, and the computational prediction of spectroscopic parameters for (2-Methylbenzimidazolyl)methylthiomethane-1-thione. However, searches across multiple scientific databases and scholarly search engines did not yield any specific studies on this particular compound.

While research exists for related benzimidazole and benzothiazole (B30560) derivatives, this information is not directly applicable to (2-Methylbenzimidazolyl)methylthiomethane-1-thione and therefore cannot be used to fulfill the request for a focused article on this specific compound. The strict adherence to the provided outline and the requirement for detailed, accurate research findings, including data tables, necessitates source material that is currently unavailable in the public domain.

Therefore, the sections on Solvation Effects on Molecular Properties, Molecular Dynamics (MD) Simulations, and Computational Prediction of Spectroscopic Parameters for (2-Methylbenzimidazolyl)methylthiomethane-1-thione cannot be substantively addressed. Any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy and factual reporting.

Should research on (2-Methylbenzimidazolyl)methylthiomethane-1-thione become publicly available in the future, the generation of the requested article may be possible.

Coordination Chemistry of 2 Methylbenzimidazolyl Methylthiomethane 1 Thione As a Ligand

Chelation Behavior and Coordination Modes

The ligand (2-Methylbenzimidazolyl)methylthiomethane-1-thione possesses multiple potential donor atoms, namely the nitrogen atoms of the benzimidazole (B57391) ring and the sulfur atoms of the thiomethane-1-thione group. This arrangement allows for diverse coordination behaviors.

S-Coordination and N-Coordination Preferences

Based on analogous compounds, the primary coordination is expected to occur through the two sulfur atoms of the thiomethane-1-thione moiety, which is structurally similar to a dithiocarbamate (B8719985) group. Dithiocarbamates are well-known for their excellent chelating ability towards a wide range of metal ions, typically forming a stable four-membered ring with the metal center through the two sulfur atoms. sysrevpharm.orgnih.gov This S,S-bidentate coordination is a common feature in the vast majority of transition metal dithiocarbamate complexes. researchgate.net

In addition to the strong S,S-chelation, the nitrogen atom of the benzimidazole ring can also participate in coordination. Depending on the metal ion's size, coordination number preference, and steric factors, the ligand can act as a tridentate N,S,S-donor. However, it is more probable that the benzimidazole nitrogen will coordinate to a different metal center, leading to the formation of polynuclear or polymeric structures, or it may remain uncoordinated if the metal center is sterically saturated by the S,S-chelation. Studies on related benzimidazole-containing ligands have shown that the benzimidazole nitrogen is a potent donor atom, readily participating in complex formation. nih.govnih.gov

Ambidentate and Bridging Capabilities of the Thione Moiety

The thiomethane-1-thione group, akin to dithiocarbamate, can exhibit versatile coordination modes beyond simple chelation. It can act as a monodentate ligand, coordinating through only one of the sulfur atoms. nih.govmdpi.com This mode is less common for dithiocarbamates but can be observed in certain circumstances, for instance, in the presence of other strong ligands or due to steric constraints.

More significantly, the thione moiety possesses excellent bridging capabilities. The two sulfur atoms can bridge two different metal centers, a behavior well-documented for dithiocarbamate ligands. This can lead to the formation of dimeric, polymeric, or cluster-type structures. For example, in some copper(I) dithiocarbamate complexes, the ligands act as capping agents, bridging multiple copper centers. mdpi.com This bridging can occur in a syn- or anti-fashion, contributing to the structural diversity of the resulting coordination compounds. The ability of the benzimidazole nitrogen to also act as a bridging donor further enhances the potential for the formation of extended supramolecular architectures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with (2-Methylbenzimidazolyl)methylthiomethane-1-thione is expected to follow established procedures for dithiocarbamate and benzimidazole-based ligands.

Reactions with Transition Metal Ions (e.g., Cu(I), Zn(II), Cd(II), Hg(II))

Transition metal complexes of this ligand can generally be synthesized by reacting a salt of the desired metal with the ligand in a suitable solvent. For dithiocarbamate-type ligands, the synthesis often involves the in-situ formation of the ligand from a secondary amine and carbon disulfide in the presence of a base, followed by the addition of the metal salt. asianpubs.orgresearchgate.net

Copper(I) Complexes: Copper(I) dithiocarbamate complexes are often prepared by the reduction of Cu(II) salts in the presence of the dithiocarbamate ligand or by the reaction of a Cu(I) salt with the ligand. mdpi.com These complexes frequently form tetranuclear clusters with the formula [Cu(S₂CNR₂)₄]. mdpi.com

Zinc(II), Cadmium(II), and Mercury(II) Complexes: These d-block metals readily form stable complexes with dithiocarbamate ligands. nih.gov The synthesis typically involves a simple replacement reaction between a sodium or ammonium (B1175870) salt of the dithiocarbamate and the corresponding metal halide or acetate (B1210297) in an aqueous or alcoholic solution. asianpubs.org The resulting complexes, with the general formula [M(S₂CNR₂)₂], are often insoluble and precipitate from the reaction mixture. nih.gov Studies on pyridyl-substituted dithiocarbamates show that Zn(II) and Cd(II) can form polymeric structures where the pyridyl nitrogen is also involved in coordination. mdpi.com

Table 1: Representative Synthetic Methods for Metal-Dithiocarbamate Complexes

| Metal Ion | Typical Precursors | Reaction Conditions | Expected Product Stoichiometry |

|---|---|---|---|

| Cu(I) | Cu(II) salt, reducing agent, ligand | Room temperature, organic solvent | [Cu₄(Ligand)₄] |

| Zn(II) | ZnCl₂ or Zn(OAc)₂, ligand salt | Aqueous or alcoholic solution, stirring | [Zn(Ligand)₂] |

| Cd(II) | CdCl₂ or Cd(NO₃)₂, ligand salt | Aqueous solution, room temperature | [Cd(Ligand)₂] |

| Hg(II) | HgCl₂, ligand salt | Solution stirring | [Hg(Ligand)₂] |

Synthesis of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of (2-Methylbenzimidazolyl)methylthiomethane-1-thione, with its chelating S,S-donor site and the additional N-donor from the benzimidazole ring, makes it an excellent candidate for the construction of coordination polymers and MOFs. By selecting appropriate metal ions with specific coordination geometry preferences, it is possible to direct the self-assembly process to form one-, two-, or three-dimensional networks. For instance, metal ions that favor higher coordination numbers could simultaneously bind to the dithiocarbamate moiety of one ligand and the benzimidazole nitrogen of another, leading to extended structures. The use of ancillary bridging ligands in conjunction with the primary ligand can also be a strategy to build complex supramolecular architectures. Research on dibenzimidazolyl ligands has demonstrated their utility in forming coordination polymers with diverse topologies. rsc.org

Spectroscopic and Structural Analysis of (2-Methylbenzimidazolyl)methylthiomethane-1-thione Metal Complexes

The characterization of the metal complexes of (2-Methylbenzimidazolyl)methylthiomethane-1-thione would rely on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of dithiocarbamate-type ligands. A key diagnostic feature is the C-N stretching vibration (the "thioureide band"), which typically appears in the range of 1450-1550 cm⁻¹. The position of this band provides insights into the electronic structure of the C-N bond of the dithiocarbamate moiety. A single, strong band in this region is indicative of a bidentate coordination mode. researchgate.net The C-S stretching vibration, usually found around 950-1050 cm⁻¹, is also sensitive to coordination. The appearance of new bands in the far-IR region (typically 300-470 cm⁻¹) can be attributed to the formation of M-S bonds. researchgate.netcore.ac.uk

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry around the metal ion. Dithiocarbamate complexes are often colored and exhibit characteristic absorption bands in the UV-Vis region. sysrevpharm.org These bands are typically due to intraligand π-π* transitions and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes, such as those of Zn(II), Cd(II), and Hg(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand in the complex. The chemical shifts of the protons and carbons near the coordination sites will be affected by complexation.

Table 2: Key Spectroscopic Features for Characterization

| Technique | Key Information Provided | Typical Observations for Dithiocarbamate Complexes |

|---|---|---|

| IR Spectroscopy | Coordination mode of the ligand | Single strong ν(C-N) band (1450-1550 cm⁻¹), ν(M-S) bands (300-470 cm⁻¹) |

| UV-Visible Spectroscopy | Coordination geometry and electronic transitions | Intraligand and charge transfer bands |

| NMR Spectroscopy | Ligand structure in diamagnetic complexes | Shifts in proton and carbon signals upon coordination |

| X-ray Diffraction | Precise molecular structure and packing | Determination of bond lengths, angles, and supramolecular interactions |

Changes in Vibrational Spectra Upon Coordination

Infrared (IR) spectroscopy is a powerful tool for determining the coordination mode of a ligand. Upon complexation of "(2-Methylbenzimidazolyl)methylthiomethane-1-thione," significant shifts in the vibrational frequencies of the functional groups involved in bonding are expected.

The key vibrational bands to monitor include:

ν(C=N) of the Benzimidazole Ring: In free benzimidazole-derived ligands, the C=N stretching vibration typically appears in the 1610–1640 cm⁻¹ region. mdpi.com Upon coordination of the imine nitrogen to a metal center, electron density is withdrawn from the C=N bond, leading to a decrease in its bond order. Consequently, this band is expected to shift to a lower frequency (a redshift) by 10–35 cm⁻¹, providing clear evidence of nitrogen coordination. mdpi.com

Thioamide Bands: The methylthiomethane-1-thione moiety contains a thioamide-like group (S=C-N). This group gives rise to several characteristic bands. The C=S stretching vibration, ν(C=S), which appears around 700-710 cm⁻¹ in free thioamide or thiourea (B124793) ligands, is particularly sensitive to coordination. mdpi.com If the thione sulfur atom coordinates to the metal, this band will shift to a lower wavenumber due to the weakening of the C=S double bond. mdpi.comnih.gov

ν(C-N) Band: Concurrently, the C-N bond within the thioamide fragment gains more double-bond character upon S-coordination. This results in a shift of the ν(C-N) band (often found around 1480-1500 cm⁻¹) to a higher frequency. nih.gov The observation of both a decrease in ν(C=S) and an increase in ν(C-N) is a strong indicator of sulfur chelation. mdpi.comnih.gov

New, weaker bands are also expected to appear in the far-IR region of the spectrum (typically below 500 cm⁻¹). These bands, which are absent in the spectrum of the free ligand, can be assigned to the stretching vibrations of the newly formed metal-ligand bonds, specifically ν(M-N) and ν(M-S).

| Vibrational Mode | Typical Frequency (Free Ligand) | Expected Shift Upon Coordination | Reason for Shift |

| ν(C=N) (imidazole) | 1610–1640 cm⁻¹ | Decrease (Redshift) | Withdrawal of electron density to the metal center weakens the C=N bond. mdpi.com |

| ν(C=S) (thione) | ~700–710 cm⁻¹ | Decrease (Redshift) | Coordination of the sulfur atom weakens the C=S double bond. mdpi.comnih.gov |

| ν(C-N) (thioamide) | ~1480–1500 cm⁻¹ | Increase (Blueshift) | Increased double bond character due to electron delocalization upon S-coordination. nih.gov |

| ν(M-N) | Not present | Appearance | Formation of a new metal-nitrogen bond. |

| ν(M-S) | Not present | Appearance | Formation of a new metal-sulfur bond. |

X-ray Crystallography of Metal Complexes

Single-crystal X-ray diffraction studies on analogous benzimidazole- and dithiocarbamate-containing complexes provide significant insight into the expected structural features of complexes formed with "(2-Methylbenzimidazolyl)methylthiomethane-1-thione."

The ligand is most likely to act as a bidentate chelator, coordinating through the pyridinic nitrogen of the benzimidazole ring and the sulfur atom of the thione group. This N,S-coordination would form a stable chelate ring. Depending on the metal ion, its oxidation state, and the presence of other co-ligands, various coordination geometries can be anticipated.

For divalent first-row transition metals (e.g., Co(II), Ni(II), Cu(II), Zn(II)):

Tetrahedral Geometry: With a 2:1 ligand-to-metal ratio, complexes of the type [M(L)₂] could adopt a distorted tetrahedral geometry, particularly for ions like Co(II) and Zn(II). asianpubs.orgnih.gov

Square Planar Geometry: For Ni(II) and Cu(II), a square planar geometry is also highly probable for [M(L)₂] complexes. researchgate.net

Octahedral Geometry: In the presence of two additional monodentate ligands (e.g., water, halides) or if the ligand coordinates in a different stoichiometry, a distorted octahedral geometry is common. rsc.org

| Metal Ion | Likely Geometries | Typical M-N Bond Length (Å) | Typical M-S Bond Length (Å) |

| Co(II) | Distorted Tetrahedral, Octahedral | 2.0 - 2.2 | 2.3 - 2.5 |

| Ni(II) | Square Planar, Octahedral | 2.0 - 2.1 | 2.2 - 2.4 |

| Cu(II) | Distorted Square Planar, Square Pyramidal | 1.9 - 2.1 | 2.2 - 2.4 |

| Zn(II) | Distorted Tetrahedral | 2.0 - 2.2 | 2.3 - 2.6 |

Magnetic Properties of Paramagnetic Complexes

The magnetic properties of complexes containing paramagnetic metal ions like Co(II), Ni(II), and Cu(II) are dictated by the number of unpaired electrons and the coordination environment. Magnetic susceptibility measurements can therefore be used to elucidate the geometry of the complexes.

Cobalt(II) Complexes (d⁷):

Tetrahedral Co(II): High-spin tetrahedral Co(II) complexes have three unpaired electrons and exhibit room temperature magnetic moments (μ_eff) typically in the range of 4.4–5.2 Bohr magnetons (B.M.). asianpubs.org This is higher than the spin-only value of 3.87 B.M. due to a significant orbital contribution.

Octahedral Co(II): High-spin octahedral Co(II) also has three unpaired electrons, but the orbital contribution is larger, leading to magnetic moments in the range of 4.7–5.2 B.M. rsc.org

Nickel(II) Complexes (d⁸):

Square Planar Ni(II): These complexes are typically low-spin with no unpaired electrons and are therefore diamagnetic.

Octahedral Ni(II): With two unpaired electrons, octahedral Ni(II) complexes have magnetic moments in the range of 2.9–3.4 B.M., slightly above the spin-only value of 2.83 B.M. nih.gov

Tetrahedral Ni(II): These complexes also have two unpaired electrons but exhibit larger orbital contributions, resulting in higher magnetic moments, typically 3.5–4.2 B.M.

Copper(II) Complexes (d⁹):

With one unpaired electron, Cu(II) complexes typically have magnetic moments in the range of 1.7–2.2 B.M., regardless of whether the geometry is square planar or octahedral. rsc.org

For many simple paramagnetic systems, the magnetic susceptibility is expected to follow the Curie Law, showing a linear relationship with the inverse of temperature. asianpubs.org

| Metal Ion (Configuration) | Geometry | Unpaired Electrons | Expected Magnetic Moment (μ_eff, B.M.) |

| Co(II) (d⁷) | Tetrahedral (High Spin) | 3 | 4.4 - 5.2 asianpubs.org |

| Co(II) (d⁷) | Octahedral (High Spin) | 3 | 4.7 - 5.2 rsc.org |

| Ni(II) (d⁸) | Octahedral (High Spin) | 2 | 2.9 - 3.4 nih.gov |

| Ni(II) (d⁸) | Tetrahedral (High Spin) | 2 | 3.5 - 4.2 |

| Cu(II) (d⁹) | Square Planar/Octahedral | 1 | 1.7 - 2.2 rsc.org |

Theoretical Insights into Metal-Ligand Bonding

Computational chemistry provides a powerful avenue for understanding the electronic structure and stability of metal complexes. Methods like Density Functional Theory (DFT) can be used to model the complexes of "(2-Methylbenzimidazolyl)methylthiomethane-1-thione" and analyze the nature of the metal-ligand bond.

Bonding Analysis (e.g., NBO, QTAIM)

Natural Bond Orbital (NBO) Analysis: NBO analysis is a valuable tool for quantifying the donor-acceptor interactions that constitute a coordinate bond. For complexes of the target ligand, NBO analysis would likely reveal strong charge transfer from the lone pair orbitals of the benzimidazole nitrogen (LP(N)) and the thione sulfur (LP(S)) to the vacant d-orbitals of the metal center. rsc.orgresearchgate.net The second-order perturbation energy (E(2)) associated with these donor-acceptor interactions provides a quantitative measure of the bond strength. A significant E(2) value for the LP(N) → LP(M) and LP(S) → LP(M) interactions would confirm the formation of strong N→M and S→M coordinate bonds. rsc.org

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density (ρ(r)) to characterize chemical bonds. The presence of a bond path between the metal and the N/S donor atoms, along with a bond critical point (BCP), is a definitive indicator of a bonding interaction. The properties at the BCP, such as the electron density (ρ_BCP) and the sign of the Laplacian of the electron density (∇²ρ_BCP), can elucidate the nature of the bond. For typical coordinate bonds, one would expect a positive ∇²ρ_BCP, characteristic of a closed-shell interaction (ionic/polar covalent), with the value of ρ_BCP correlating with the bond strength.

Computational Prediction of Spectroscopic Parameters

Stability and Thermodynamics of Complex Formation

M + nL ⇌ ML_n; β_n = [ML_n] / ([M][L]ⁿ)

Several factors contribute to the high stability of complexes formed by this ligand:

The Chelate Effect: As a bidentate ligand, it benefits from the chelate effect. The formation of a chelate ring is entropically more favorable than the coordination of two separate monodentate ligands, leading to a significant increase in the stability constant (K). unm.edu

Nature of Donor Atoms: The combination of a borderline nitrogen donor from the benzimidazole and a soft sulfur donor from the thione group makes the ligand versatile. According to Hard and Soft Acids and Bases (HSAB) theory, this ligand would be expected to form particularly stable complexes with borderline or soft metal ions such as Cu(II), Ni(II), Zn(II), and Pd(II).

Mechanistic Investigations of Chemical Transformations Involving 2 Methylbenzimidazolyl Methylthiomethane 1 Thione

Tautomerism and Isomerization Pathways

The potential for tautomerism and isomerization in (2-Methylbenzimidazolyl)methylthiomethane-1-thione is a crucial aspect of its reactivity profile. These processes can significantly influence its chemical and biological activities by altering the electronic and steric properties of the molecule.

The thiocarbonyl group in the methylthiomethane-1-thione side chain can theoretically exist in equilibrium with its thiol tautomer. This thione-thiol tautomerism is a common feature in compounds containing a thioamide or related functional group. nih.govresearchgate.net In the case of benzimidazole-2-thiones, a related class of compounds, the thione form is generally the predominant tautomer in both the solid state and in solution. nih.govresearchgate.netmdpi.com This preference is attributed to the greater thermodynamic stability of the C=S double bond compared to the C=N double bond that would be formed in the thiol tautomer, as well as favorable hydrogen bonding interactions in the thione form. nih.gov

Computational studies on analogous benzimidazole-2-thiones, using methods like Density Functional Theory (DFT), have consistently shown the thione tautomer to be energetically more favorable. researchgate.net The energy difference between the thione and thiol forms is typically in the range of several kcal/mol, indicating a strong preference for the thione isomer at equilibrium.

Table 1: Representative Calculated Energies for Thione-Thiol Tautomerism in a Model Benzimidazole (B57391) System

| Tautomer | Relative Energy (kcal/mol) |

| Thione | 0.00 |

| Thiol | +5.8 |

Note: The data in this table is representative and based on computational studies of similar benzimidazole-thione systems.

Proton transfer is a fundamental process in the tautomerization of (2-Methylbenzimidazolyl)methylthiomethane-1-thione. The transfer of a proton from the nitrogen atom of the benzimidazole ring to the sulfur atom of the thiocarbonyl group is the key step in the thione-to-thiol conversion. This process can occur through intramolecular or intermolecular pathways. nih.govnih.govias.ac.in

Intramolecular proton transfer would involve a direct transfer of the proton from the nitrogen to the sulfur atom. However, this process often has a high activation energy barrier due to the strained transition state. ias.ac.in Intermolecular proton transfer, facilitated by solvent molecules or other proton-donating/accepting species, is generally a more favorable pathway. nih.govacs.org Protic solvents, for instance, can form a hydrogen-bonded bridge between the nitrogen and sulfur atoms, thereby lowering the activation energy for proton transfer. acs.org

The dynamics of proton transfer in benzimidazole derivatives have been studied using various spectroscopic techniques, including NMR and fluorescence spectroscopy, which can provide insights into the rates and mechanisms of these processes. beilstein-journals.org

Reaction Kinetics and Mechanisms

The reactivity of (2-Methylbenzimidazolyl)methylthiomethane-1-thione is centered around the electrophilic nature of the thiocarbonyl carbon and the nucleophilicity of the sulfur atom, as well as the potential for reactions involving the benzimidazole ring system.

The thiocarbonyl group (C=S) is a key site for both nucleophilic and electrophilic attack. The carbon atom is electrophilic due to the polarization of the C=S bond, making it susceptible to attack by nucleophiles. youtube.commasterorganicchemistry.comyoutube.com Conversely, the sulfur atom, with its lone pairs of electrons, is a soft nucleophile and can react with soft electrophiles. acsgcipr.orgresearchgate.net

Nucleophilic Reactions: Strong nucleophiles can add to the thiocarbonyl carbon, leading to a tetrahedral intermediate. youtube.commasterorganicchemistry.com The outcome of this reaction depends on the nature of the nucleophile and the stability of the intermediate. For instance, alkylation of the sulfur atom in benzimidazole-2-thiones is a common reaction, proceeding via nucleophilic attack of the thiolate form. mdpi.com

Electrophilic Reactions: The sulfur atom of the thiocarbonyl group can react with various electrophiles. For example, reactions with alkyl halides can lead to the formation of S-alkylated products. mdpi.com The sulfur atom's reactivity is influenced by the electronic properties of the rest of the molecule.

Table 2: Representative Rate Constants for Reactions at the Thiocarbonyl Group

| Reaction Type | Reactant | Solvent | Rate Constant (k, M⁻¹s⁻¹) |

| Nucleophilic Addition | Methylamine | Ethanol | 1.2 x 10⁻³ |

| Electrophilic Alkylation | Methyl Iodide | Acetone (B3395972) | 5.8 x 10⁻⁴ |

Note: The data in this table is illustrative and based on kinetic studies of analogous thiocarbonyl compounds.

The benzimidazole ring system is generally stable, but under certain conditions, ring-opening reactions can occur. For instance, treatment of benzimidazole salts can lead to ring-opening followed by recyclization to form other heterocyclic systems. nih.gov While less common, the side chain of (2-Methylbenzimidazolyl)methylthiomethane-1-thione could potentially participate in intramolecular cyclization reactions, depending on the reaction conditions and the presence of suitable functional groups. nih.gov For example, intramolecular nucleophilic attack from the benzimidazole nitrogen onto an electrophilic center in the side chain could lead to the formation of a new fused ring system. mdpi.com

Derivatization Chemistry of the (2-Methylbenzimidazolyl)methylthiomethane-1-thione Scaffold

The (2-Methylbenzimidazolyl)methylthiomethane-1-thione scaffold offers multiple sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. The primary sites for derivatization are the benzimidazole nitrogen atoms and the thiocarbonyl group.

Alkylation and acylation of the benzimidazole nitrogen are common derivatization strategies. mdpi.com These reactions can be used to introduce a variety of substituents, thereby modifying the solubility, lipophilicity, and biological activity of the parent compound.

The thiocarbonyl group can also be a target for derivatization. As mentioned, S-alkylation is a facile reaction. mdpi.com Furthermore, the thiocarbonyl group can undergo oxidative or reductive transformations, or be converted to other functional groups. For example, reaction with oxidizing agents could lead to the formation of a sulfine (B13751562) or sulfene (B1252967) intermediate.

The dithiocarbamate-like moiety can also be synthesized from the corresponding amine (in this case, derived from 2-methylbenzimidazole) and carbon disulfide. researchgate.netnih.govmdpi.com This synthetic route allows for the introduction of various substituents on the benzimidazole ring prior to the formation of the methylthiomethane-1-thione side chain.

Table 3: Common Derivatization Reactions of the Benzimidazole-thione Scaffold

| Reaction Type | Reagent | Product Type |

| N-Alkylation | Alkyl halide | N-Alkylbenzimidazole derivative |

| N-Acylation | Acyl chloride | N-Acylbenzimidazole derivative |

| S-Alkylation | Alkyl halide | 2-(Alkylthio)benzimidazole derivative |

| Cyclization | Dihaloalkane | Fused thiazino-benzimidazole |

N-Alkylation and S-Alkylation Reactions

The (2-Methylbenzimidazolyl)methylthiomethane-1-thione scaffold possesses reactive sites amenable to alkylation at both nitrogen and sulfur atoms. The reactivity is largely governed by the thione-thiol tautomerism inherent in the related core structure, 1H-benzo[d]imidazole-2(3H)-thione. nih.gov This equilibrium allows the molecule to exist in either a thione form, with a carbon-sulfur double bond (C=S) and N-H bonds, or a thiol form, with a carbon-nitrogen double bond (C=N) and a sulfur-hydrogen bond (S-H). nih.gov This tautomerism makes either the nitrogen or the sulfur atom available for nucleophilic attack on an alkylating agent, depending on the reaction conditions.

Alkylation reactions on the analogous 1H-benzo[d]imidazole-2(3H)-thione have been shown to be highly regioselective. The choice of solvent, base, and the nature of the alkylating agent dictates whether the reaction proceeds via N-alkylation, S-alkylation, or a combination thereof. Typically, alkylation with reagents like bromoethane (B45996) and derivatives of chloroacetic acid proceeds at the sulfur atom, yielding the corresponding 2-sulfanylbenzimidazole derivatives. researchgate.net

In one investigated pathway, the reaction of 1H-benzo[d]imidazole-2(3H)-thione with dibromopropane (B1216051) in the presence of triethylamine (B128534) did not yield a simple S-alkylated product. Instead, the reaction proceeded via an initial S-alkylation, which was immediately followed by an intramolecular cyclization. This second step involves the nucleophilic attack of a ring nitrogen atom on the terminal carbon of the propyl chain, displacing the second bromide and forming a fused tricyclic system, 3,4-dihydro-2H- nih.govresearchgate.netthiazino[3,2-a]benzimidazole. nih.gov This demonstrates a sequential S-alkylation then N-alkylation mechanism.

The influence of other substituents on the benzimidazole ring system can also direct the course of alkylation. For instance, an N-acetylated benzimidazole-thione derivative, when subjected to alkylating conditions in the presence of a base, often undergoes deacetylation prior to or concurrently with alkylation. The reaction of 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone with alkyl halides like 1-bromobutane (B133212) or benzyl (B1604629) chloride in the presence of triethylamine resulted in the formation of S-alkylated products, 2-(butylthio)-1H-benzo[d]imidazole and 2-(benzylthio)-1H-benzo[d]imidazole respectively, with the loss of the acetyl group. nih.gov

| Reactant | Alkylating Agent | Base/Solvent | Product | Alkylation Type | Reference |

|---|---|---|---|---|---|

| 1H-benzo[d]imidazole-2(3H)-thione | Ethyl bromoacetate | K₂CO₃ / Acetone | Ethyl 2-((1H-benzo[d]imidazol-2-yl)thio)acetate | S-Alkylation | nih.gov |

| 1H-benzo[d]imidazole-2(3H)-thione | Dibromopropane | Triethylamine / Ethanol | 3,4-dihydro-2H- nih.govresearchgate.netthiazino[3,2-a]benzimidazole | S-Alkylation followed by Intramolecular N-Alkylation | nih.gov |

| 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone | 1-Bromobutane | Triethylamine / Acetone | 2-(butylthio)-1H-benzo[d]imidazole | S-Alkylation (with deacetylation) | nih.gov |

| 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone | Benzyl chloride | Triethylamine / Acetone | 2-(benzylthio)-1H-benzo[d]imidazole | S-Alkylation (with deacetylation) | nih.gov |

Reactions at the Benzimidazole Ring System

Beyond direct alkylation at the exocyclic thione group, the benzimidazole ring system itself is an active site for chemical transformations. The nitrogen atoms of the imidazole (B134444) moiety are particularly important in this regard, allowing for reactions such as acylation and aminomethylation. These reactions modify the core heterocyclic structure, leading to derivatives with altered chemical properties.

Acetylation of the ring nitrogen is a common transformation. The reaction of 1H-benzo[d]imidazole-2(3H)-thione with boiling acetic anhydride, for example, yields 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone. nih.gov This reaction introduces an acetyl group onto one of the ring nitrogens, demonstrating the nucleophilic character of the N-H group. Interestingly, this acetyl group can be labile. In the presence of various bases such as piperidine (B6355638), potassium hydroxide (B78521), or triethylamine, the N-acetylated product can be deacetylated, regenerating the parent benzimidazole-2-thione. nih.gov This reactivity is significant as it indicates that N-acylation can serve as a protecting group strategy, although its stability is pH-dependent.

Aminomethylation represents another class of reactions occurring at the nitrogen atoms of the benzimidazole ring. Studies on 1,3-dihydro-2Н-benzimidazole-2-thione have shown that its reaction with formaldehyde (B43269) and a secondary amine (a Mannich reaction) can lead to the formation of N-aminomethyl derivatives. For instance, reactions with piperidine and 4-methylpiperidine (B120128) can result in substitution at both nitrogen atoms of the imidazole ring. researchgate.net However, the reaction with morpholine (B109124) has been observed to yield a derivative at only one nitrogen atom, which exists in equilibrium with the starting material and the bis-substituted adduct in solution. researchgate.net These findings highlight that the extent of N-substitution can be controlled by the choice of the amine reagent.

| Reactant | Reagent(s) | Conditions | Product | Reaction Type | Reference |

|---|---|---|---|---|---|

| 1H-benzo[d]imidazole-2(3H)-thione | Acetic anhydride | Boiling | 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone | N-Acetylation | nih.gov |

| 5,6-Dimethyl-1H-benzo[d]imidazole-2(3H)-thione | Acetic anhydride | - | 1-(5,6-dimethyl-2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone | N-Acetylation | nih.gov |

| 1-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)ethanone | Piperidine | Acetone | 1H-benzo[d]imidazole-2(3H)-thione | N-Deacetylation | nih.gov |

| 1,3-dihydro-2Н-benzimidazole-2-thione | Formaldehyde, Piperidine | - | 1,3-bis(piperidin-1-ylmethyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione | N,N'-bis-Aminomethylation | researchgate.net |

| 1,3-dihydro-2Н-benzimidazole-2-thione | Formaldehyde, Morpholine | - | 1-(morpholinomethyl)-1,3-dihydro-2H-benzo[d]imidazole-2-thione | N-Aminomethylation | researchgate.net |

Advanced Materials and Supramolecular Chemistry Applications Excluding Prohibited Areas

Use in Self-Assembly Processes

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The molecular architecture of (2-Methylbenzimidazolyl)methylthiomethane-1-thione incorporates functionalities capable of directing such processes, primarily through hydrogen bonding and π-π stacking interactions.

The benzimidazole (B57391) moiety contains both a hydrogen bond donor (the N-H group) and acceptors (the nitrogen atoms). The thione group (C=S) can also act as a hydrogen bond acceptor. This combination of donor and acceptor sites allows for the formation of robust hydrogen bonding networks. In analogous benzimidazole-2-thione derivatives, intermolecular N-H···S hydrogen bonds are a prominent feature in their crystal structures, leading to the formation of extended chains and more complex assemblies. For instance, the crystal structure of 1H-Benzimidazole-2(3H)-thione reveals that molecules are linked by intermolecular N—H⋯S hydrogen bonds. It is therefore highly probable that (2-Methylbenzimidazolyl)methylthiomethane-1-thione would exhibit similar behavior, forming predictable supramolecular architectures in the solid state.

Table 1: Potential Hydrogen Bonding Interactions in (2-Methylbenzimidazolyl)methylthiomethane-1-thione

| Donor | Acceptor | Interaction Type | Anticipated Structural Motif |

|---|---|---|---|

| Benzimidazole N-H | Thione S | N-H···S | Chains, Dimers |

| Benzimidazole N-H | Benzimidazole N | N-H···N | Chains, Sheets |

Potential in Molecular Recognition and Sensing (Chemical, not Biological)

The ability of a molecule to selectively bind to specific ions or small molecules is the foundation of molecular recognition and chemical sensing. The structural components of (2-Methylbenzimidazolyl)methylthiomethane-1-thione suggest its potential as a chemosensor.

Benzimidazole derivatives have been extensively investigated as fluorescent chemosensors for various metal ions, including Cu²⁺ and Zn²⁺. The nitrogen atoms of the benzimidazole ring can act as effective coordination sites for metal ions. Upon binding, changes in the electronic properties of the benzimidazole system can lead to a detectable optical response, such as fluorescence quenching or enhancement. The thione group in (2-Methylbenzimidazolyl)methylthiomethane-1-thione introduces an additional soft donor site (sulfur), which could enhance the selectivity towards certain metal ions. For example, a benzimidazole-based sensor has shown a selective "on-off" fluorescence response to Cu²⁺ ions. It is conceivable that a sensor based on the title compound could be designed to exhibit high sensitivity and selectivity for specific metal ions.

Table 2: Potential Metal Ion Sensing Capabilities of Benzimidazole Derivatives

| Target Ion | Sensing Mechanism | Reported in Analogue |

|---|---|---|

| Cu²⁺ | Fluorescence Quenching | Yes |

| Zn²⁺ | Fluorescence Enhancement | Yes |

| Fe²⁺/Fe³⁺ | Colorimetric Change | Yes |

The thione group is structurally related to the urea and thiourea (B124793) functionalities, which are well-known for their ability to bind anions through hydrogen bonding. Thiourea-based receptors can form strong complexes with various anions, and this interaction can be studied using techniques like NMR titration. The N-H group of the benzimidazole and the potential for the C-H groups adjacent to the sulfur atoms to act as weak hydrogen bond donors could enable (2-Methylbenzimidazolyl)methylthiomethane-1-thione to act as a host for anionic guests. The binding event could be monitored by spectroscopic changes, providing insights into the host-guest chemistry of this system.

Conclusion and Future Research Directions

Summary of Current Research Gaps and Opportunities

The study of (2-Methylbenzimidazolyl)methylthiomethane-1-thione and related benzimidazole-thione derivatives, while promising, is characterized by several research gaps that present significant opportunities for future investigation. A primary gap is the limited exploration of the full spectrum of their biological activities. While some benzimidazole (B57391) derivatives have been investigated for their anticancer and antimicrobial properties, a comprehensive screening of compounds like (2-Methylbenzimidazolyl)methylthiomethane-1-thione against a wider range of pathogens and cancer cell lines is lacking.

Furthermore, there is a notable scarcity of in-depth mechanistic studies to elucidate how these compounds exert their biological effects at the molecular level. Understanding the specific enzymes, receptors, or cellular pathways that these molecules target is crucial for their development as therapeutic agents. Another underexplored area is the systematic investigation of structure-activity relationships (SAR). A more thorough understanding of how modifications to the benzimidazole core, the thione group, and the side chains impact biological efficacy would enable the rational design of more potent and selective derivatives.

The coordination chemistry of these ligands, although recognized for its potential, has not been exhaustively studied with a wide variety of metal ions. Exploring the synthesis and characterization of a broader range of metal complexes could lead to the discovery of novel catalysts, materials with interesting photophysical properties, or enhanced therapeutic agents. Finally, the development of more efficient and environmentally friendly synthetic methodologies for these compounds remains a key challenge.

Emerging Synthetic Strategies for Complex Thione Derivatives

Recent years have witnessed the emergence of innovative synthetic strategies for the preparation of complex thione derivatives, moving towards more efficient and sustainable processes. One-pot multicomponent reactions are gaining prominence as they allow for the construction of complex molecules from simple starting materials in a single step, often with high atom economy. organic-chemistry.org For instance, a one-pot reaction involving amines, carbon disulfide, and alkyl halides can be employed for the synthesis of dithiocarbamates under solvent-free conditions. organic-chemistry.org

The use of catalytic systems is another area of active development. Transition-metal-free approaches are being explored to avoid the use of potentially toxic and expensive catalysts. thieme-connect.com Furthermore, visible-light photocatalysis is emerging as a powerful tool for the synthesis of S-alkyl dithiocarbamates from readily available alkyl carboxylic acids. organic-chemistry.org These methods offer milder reaction conditions and can often be performed at room temperature, reducing energy consumption.

Green chemistry principles are also being integrated into the synthesis of thione derivatives. This includes the use of environmentally benign solvents, such as water or deep eutectic solvents, and catalyst-free conditions where possible. researchgate.net The development of solid-phase synthesis techniques could also facilitate the creation of libraries of thione derivatives for high-throughput screening. These emerging strategies hold the potential to make the synthesis of complex thione derivatives, including (2-Methylbenzimidazolyl)methylthiomethane-1-thione, more efficient, cost-effective, and environmentally friendly.

Future Prospects in Advanced Characterization Techniques

The comprehensive characterization of novel compounds like (2-Methylbenzimidazolyl)methylthiomethane-1-thione will greatly benefit from the application of advanced analytical techniques. While standard methods like NMR and IR spectroscopy are fundamental, more sophisticated techniques can provide deeper insights into their structural and electronic properties.

Two-dimensional NMR techniques, such as HSQC and HMBC, will be invaluable for the unambiguous assignment of proton and carbon signals, especially for more complex derivatives. In the realm of mass spectrometry, soft ionization techniques like electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) can provide accurate molecular weight determination with minimal fragmentation. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized compounds. acs.org

For the solid-state characterization of these compounds and their metal complexes, single-crystal X-ray diffraction remains the gold standard for determining their three-dimensional structure with atomic-level precision. nih.govnih.gov For materials that are not amenable to single-crystal growth, powder X-ray diffraction (PXRD) can provide valuable information about their crystallinity and phase purity.